![molecular formula C21H23N3OS B2378674 5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 309739-86-4](/img/structure/B2378674.png)
5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
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Description
5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with certain biological processes. In
Scientific Research Applications
Antimicrobial Properties
Research has highlighted the potential antimicrobial properties of compounds related to 5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one. A study by Al-Harthy et al. (2018) focused on the synthesis of a series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, demonstrating excellent bacterial growth inhibition against Gram-positive bacteria Staphylococcus aureus, with certain compounds showing remarkable activity comparable to tamoxifen (Al-Harthy et al., 2018).
Structural and Molecular Investigations
In a comprehensive study, Shanmugapriya et al. (2022) explored the molecular structure, electronic properties, and vibrational spectra of a compound structurally similar to this compound. They employed density functional theory (DFT) calculations and investigated spectroscopic identification, structural features, and molecular docking studies using Pim-1 kinase cancer protein (Shanmugapriya et al., 2022).
properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-6-5-7-17(14-16)15-19-20(25)22-21(26-19)24-12-10-23(11-13-24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBBIJJTHNMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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